molecular formula C19H28N2O2 B247736 1-Cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine

1-Cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247736
M. Wt: 316.4 g/mol
InChI Key: PYWFLCUVGDBEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized and evaluated for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine involves its interaction with certain receptors in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor, meaning that it can activate the receptor to a certain extent but not fully. It has also been shown to act as an antagonist at the serotonin 5-HT1A receptor, meaning that it can block the activity of this receptor. The exact mechanism of action of this compound is still being studied and is not fully understood.
Biochemical and Physiological Effects:
1-Cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine release in certain brain regions, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact biochemical and physiological effects of this compound are still being studied and are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its potential to modulate the activity of certain receptors in the brain. This can be useful for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or proteins in the brain. Additionally, the exact mechanism of action of this compound is still being studied, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-Cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine. One direction is to further investigate its mechanism of action and its potential therapeutic effects in animal models of psychiatric disorders. Another direction is to study its potential for modulating other receptors or proteins in the brain, which may have implications for the treatment of other neurological or neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its clinical development.

Synthesis Methods

The synthesis of 1-Cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of cyclohexylamine with 4-methylphenol in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to produce the final compound. This synthesis method has been reported in the literature and has been used to produce the compound for research purposes.

Scientific Research Applications

1-Cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential applications in scientific research. This compound has been evaluated for its ability to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. These receptors are involved in the regulation of mood, behavior, and cognition, and their modulation has been studied for the treatment of various psychiatric disorders.

properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C19H28N2O2/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3

InChI Key

PYWFLCUVGDBEPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCC3

Origin of Product

United States

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